molecular formula C9H8N2O3 B13303428 2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Cat. No.: B13303428
M. Wt: 192.17 g/mol
InChI Key: GLSGJYCLRVWVQP-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a prop-2-yn-1-yloxy group and an amino group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxylic acid with prop-2-yn-1-ol in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and prop-2-yn-1-yloxy groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyridine-3-carboxylic acid derivatives: These compounds share a similar pyridine ring structure but differ in their substituents.

    Prop-2-yn-1-yloxy derivatives: Compounds with the prop-2-yn-1-yloxy group exhibit similar reactivity and properties.

    Amino-substituted pyridines: These compounds have an amino group attached to the pyridine ring, influencing their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(prop-2-ynoxyamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-2-6-14-11-8-7(9(12)13)4-3-5-10-8/h1,3-5H,6H2,(H,10,11)(H,12,13)

InChI Key

GLSGJYCLRVWVQP-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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